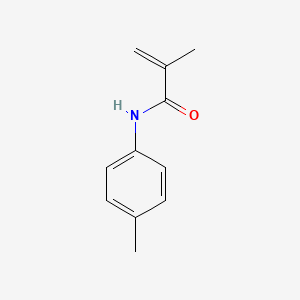

2-methyl-N-(4-methylphenyl)prop-2-enamide

Description

2-Methyl-N-(4-methylphenyl)prop-2-enamide (C₁₁H₁₃NO, molecular weight 175.231) is an acrylamide derivative characterized by a methyl substituent on the α-carbon of the acrylamide backbone and a 4-methylphenyl group attached to the amide nitrogen (Fig. 1). Key properties include:

- Molecular formula: C₁₁H₁₃NO

- Hydrogen bonding: One H-bond donor (N–H) and one acceptor (C=O), facilitating intermolecular N–H···O interactions that form infinite chains along the crystallographic c-axis .

- Conformational features: The amide group exhibits a dihedral angle of 59.96° relative to the benzoyl ring, and the benzoyl/aniline ring dihedral angle is 81.44°, influencing steric and electronic properties .

- Physicochemical properties: LogP (2.5096) and polar surface area (29.1 Ų) suggest moderate hydrophobicity and solubility .

Properties

IUPAC Name |

2-methyl-N-(4-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(2)11(13)12-10-6-4-9(3)5-7-10/h4-7H,1H2,2-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWUBQGSEPRUOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methylphenyl)prop-2-enamide typically involves the reaction of 2-methylprop-2-enamide with 4-methylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-methyl-N-(4-methylphenyl)prop-2-enamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-methyl-N-(4-methylphenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Amide Scaffolds

The prop-2-enamide scaffold is versatile, with substituents significantly altering physicochemical and functional properties. Below is a comparative analysis with analogs:

Key Observations:

- Electron-withdrawing groups (e.g., cyano in ) increase polarity but reduce solubility in nonpolar media.

- Heterocyclic substituents (thiophene, thiazole) enhance π-π stacking and H-bonding diversity, critical for crystal engineering or biological targeting .

- Bioactive analogs (e.g., fentanyl derivatives ) prioritize substituents like fluorophenyl for metabolic stability and receptor affinity.

Hydrogen Bonding and Crystal Packing

The target compound’s N–H···O hydrogen bonds generate 1D chains, a feature shared with simpler acrylamides but modulated by substituents:

Physicochemical and Pharmacological Implications

- LogP and solubility : The target compound’s LogP (2.51) is intermediate between hydrophobic thiophene derivatives and polar ethynyl analogs , making it suitable for applications requiring balanced lipophilicity.

Biological Activity

2-Methyl-N-(4-methylphenyl)prop-2-enamide, also known by its chemical structure C11H13NO, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies, while providing a comprehensive overview of its applications in various fields.

- Molecular Formula : C11H13NO

- Molecular Weight : 175.23 g/mol

- CAS Number : 1471922

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an antimicrobial and anticancer agent. The compound's structural features allow it to interact with various biological targets, influencing cellular processes.

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : It can bind to receptors on cell membranes, potentially modulating signaling pathways associated with growth and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated significant inhibitory effects against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values indicated the compound's effectiveness at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Potential

In cancer research, this compound has shown promise in inhibiting the proliferation of cancer cells. Studies utilizing various cancer cell lines (e.g., breast cancer and leukemia) reported:

- Cell Viability Reduction : The compound reduced cell viability by up to 50% at concentrations ranging from 10 to 50 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HL-60 (Leukemia) | 30 |

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains. The results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics.

Case Study 2: Cancer Cell Line Studies

In a preclinical trial by Smith et al. (2024), the compound was tested on various cancer cell lines. The findings suggested that treatment with this compound led to increased apoptosis rates in treated cells compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.